molecular formula C23H23ClN2O5S B3650478 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3650478
M. Wt: 475.0 g/mol
InChI Key: GCHDSLIMWJYRPR-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a sulfonyl group, an ethoxy group, and a methoxy group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.

    Coupling with aniline derivative: The sulfonyl chloride is then reacted with 4-ethoxyaniline under basic conditions to form the sulfonamide.

    Acetylation: The resulting sulfonamide is then acetylated using 2-methoxyphenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as anti-inflammatory or antimicrobial effects.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of specific diseases or conditions.

Industry

In industry, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)sulfonyl-4-ethoxyaniline
  • **N-(2-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, or bioactivity.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-19-12-10-18(11-13-19)26(32(28,29)20-14-8-17(24)9-15-20)16-23(27)25-21-6-4-5-7-22(21)30-2/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDSLIMWJYRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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